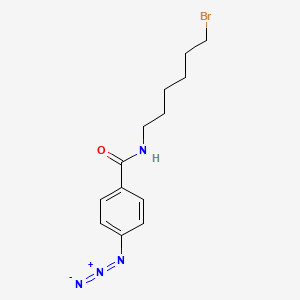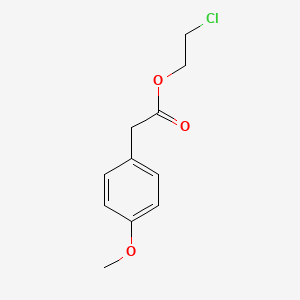
2-Chloroethyl (4-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl (4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a methoxy group at the para position and an ethyl group bearing a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 4-methoxyphenylacetic acid with 2-chloroethanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the reaction of 4-methoxyphenylacetyl chloride with 2-chloroethanol in the presence of a base such as pyridine or triethylamine. This method is advantageous as it avoids the need for strong acids and can be performed at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl (4-methoxyphenyl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenylacetic acid and 2-chloroethanol.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid; basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 2-azidoethyl (4-methoxyphenyl)acetate, 2-thioethyl (4-methoxyphenyl)acetate, etc.
Hydrolysis: 4-Methoxyphenylacetic acid and 2-chloroethanol.
Oxidation: 4-Hydroxyphenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-Chloroethyl (4-methoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of ester derivatives on biological systems, including enzyme interactions and metabolic pathways.
Material Science: It is used in the development of novel polymers and materials with specific properties such as biodegradability and thermal stability.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl (4-methoxyphenyl)acetate involves its interaction with various molecular targets depending on the context of its use. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In biological systems, the ester bond can be hydrolyzed by esterases, releasing 4-methoxyphenylacetic acid and 2-chloroethanol, which may further interact with cellular components.
Comparación Con Compuestos Similares
2-Chloroethyl (4-methoxyphenyl)acetate can be compared with similar compounds such as:
2-Chloroethyl (4-hydroxyphenyl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
2-Bromoethyl (4-methoxyphenyl)acetate: Bromine instead of chlorine, which may affect the rate of nucleophilic substitution reactions due to the difference in leaving group ability.
2-Chloroethyl (4-methylphenyl)acetate: Methyl group instead of methoxy, affecting the compound’s polarity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
91552-47-5 |
|---|---|
Fórmula molecular |
C11H13ClO3 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
2-chloroethyl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-2-9(3-5-10)8-11(13)15-7-6-12/h2-5H,6-8H2,1H3 |
Clave InChI |
KFLORGITLNEWNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)
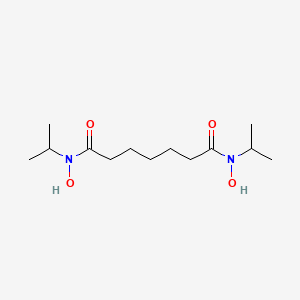
![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)
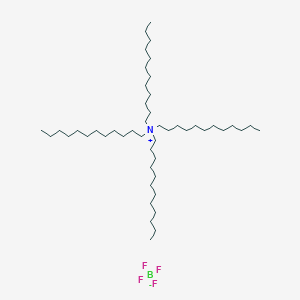
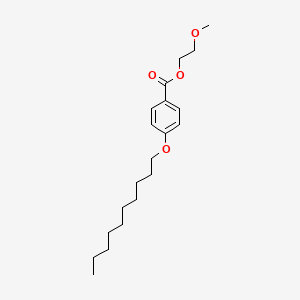
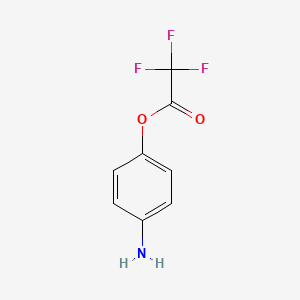
![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
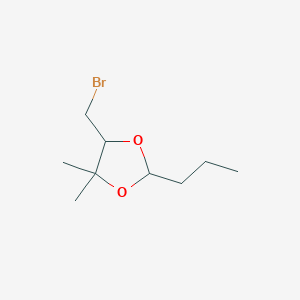
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)

